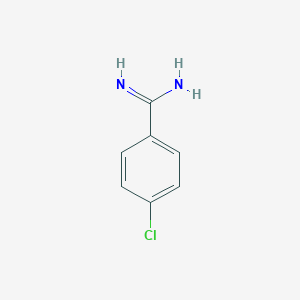

4-Chlorobenzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCUMSZYMJRUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276822 | |

| Record name | 4-chlorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19563-04-3 | |

| Record name | 4-chlorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Chlorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chlorobenzamidine hydrochloride (CAS No. 14401-51-5), a compound of interest in chemical synthesis and pharmaceutical development. This document outlines its key physicochemical characteristics, provides detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

This compound hydrochloride is a white to almost white crystalline powder.[1][2] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₂N₂ | [2][3] |

| Molecular Weight | 191.06 g/mol | [1][2][3] |

| Melting Point | 244 - 246 °C | [1] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Boiling Point | 241.1°C at 760 mmHg | [3] |

| Density | 1.29 g/cm³ | [3] |

Note: The provided boiling point may represent a decomposition temperature, as hydrochloride salts of organic compounds often decompose upon heating before boiling.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and may require optimization for this compound hydrochloride.

Melting Point Determination

The melting point of this compound hydrochloride can be determined using the capillary method with a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound hydrochloride sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new capillary and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point observed in the rapid run.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is reported as T1 - T2. For a pure substance, this range is typically narrow.

Solubility Determination (Qualitative and Quantitative)

Qualitative Solubility:

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Various solvents (e.g., water, ethanol, DMSO)

Procedure:

-

Add approximately 10 mg of this compound hydrochloride to a small test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually observe if the solid has dissolved.

-

If the solid dissolves, it is considered soluble in that solvent. If it remains undissolved, it is considered insoluble. If some dissolves, it is partially soluble.

Quantitative Solubility (Shake-Flask Method):

Apparatus:

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound hydrochloride to a known volume of the desired solvent in a flask.

-

Seal the flasks and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant. To remove any undissolved solid, centrifuge the aliquot and filter it through a syringe filter (e.g., 0.22 µm).

-

Accurately dilute the clear, saturated solution with the same solvent.

-

Determine the concentration of this compound hydrochloride in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or g/L.

pKa Determination (Potentiometric Titration)

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Slowly add small, precise volumes of the standardized titrant (e.g., NaOH for the hydrochloride salt) from the burette.

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. The equivalence point can be determined from the steepest point of the curve or by taking the first derivative of the titration curve.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical characterization of this compound hydrochloride.

References

A Technical Guide to the Mechanism of Action of 4-Chlorobenzamidine as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, ranging from digestion to blood coagulation and immunity.[1][2] Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. 4-Chlorobenzamidine is a potent, competitive, small-molecule inhibitor of several trypsin-like serine proteases. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction to Serine Proteases

Serine proteases are characterized by a nucleophilic serine residue within a highly conserved catalytic triad, which also includes a histidine and an aspartate residue.[2][3] This "charge relay system" facilitates the hydrolysis of peptide bonds in substrate proteins.[2] Many serine proteases, such as those in the blood coagulation cascade, circulate as inactive zymogens and are activated through a series of proteolytic cleavages.[4] The specificity of a serine protease is largely determined by the nature of its S1 binding pocket, which accommodates the side chain of the amino acid residue at the P1 position of the substrate.[3] For trypsin-like proteases, the S1 pocket contains a negatively charged aspartate residue at the bottom, conferring a preference for positively charged residues like arginine and lysine.[5]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of trypsin-like serine proteases. Its mechanism is rooted in its structural mimicry of the natural substrates of these enzymes, such as arginine.

-

Structural Mimicry: The benzamidine group (-C(NH)(NH2)) is positively charged at physiological pH. This allows it to act as an "arginine mimetic," binding with high affinity to the negatively charged aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket.

-

Active Site Occlusion: By occupying the S1 pocket, this compound physically blocks the entry of the natural substrate. This prevents the formation of the enzyme-substrate complex, thereby inhibiting catalysis.

-

Reversible Binding: The interaction is non-covalent, primarily driven by strong ionic interactions (salt bridges) and hydrogen bonds between the amidinium group and the enzyme's active site residues. This reversible binding is a hallmark of competitive inhibition.[6]

-

Role of the 4-Chloro Group: The chloro-substituent at the para position of the benzene ring contributes to the binding affinity. This hydrophobic group can form favorable interactions with the hydrophobic walls of the S1 pocket, enhancing the overall stability of the enzyme-inhibitor complex.[7]

The diagram below illustrates this competitive inhibition mechanism.

References

- 1. Serine protease - Wikipedia [en.wikipedia.org]

- 2. The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chlorobenzamidine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. The presence of the benzamidine moiety, a known pharmacophore that mimics a protonated arginine side chain, allows these molecules to interact with a variety of biological targets, particularly serine proteases. The addition of a chlorine atom on the phenyl ring can enhance binding affinity and modulate pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives, with a focus on their roles as anticancer and anticoagulant agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established chemical transformations. A common strategy involves the modification of the amidine group or the aromatic ring. One illustrative example is the synthesis of a piperidine derivative of 4-chlorobenzamide, which can serve as a scaffold for further diversification.

Experimental Protocol: Synthesis of 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate

This protocol describes a two-step synthesis starting from 4-aminomethylpiperidine.[1]

Step 1: Reaction of 4-aminomethylpiperidine with 4-chlorobenzoyl chloride

-

To a solution of 4-aminomethylpiperidine (0.02 mol) in 120 ml of ethyl methyl ketone in a 250 ml round-bottomed flask, add triethylamine (0.04 mol) and stir the mixture for 15 minutes at room temperature.

-

Add 4-chlorobenzoyl chloride (0.04 mol) to the reaction mixture and continue stirring at room temperature for approximately 2 hours.

-

A white precipitate of triethylammonium chloride will form. Filter the precipitate and wash it with ethyl methyl ketone.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to yield pure 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide.

Step 2: Hydration

-

The purified product can be hydrated by exposure to a humid atmosphere or by recrystallization from a solvent mixture containing water to yield the hydrate form.

Characterization:

The final product should be characterized by spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure.[1] The melting point and elemental analysis can also be determined to assess purity.

Diagram of Synthesis Workflow

Caption: Synthesis of a piperidine derivative of 4-chlorobenzamide.

Potential Uses of this compound Derivatives

Anticancer Activity

Several studies have explored the potential of benzamidine and benzamide derivatives as anticancer agents. While specific data for a wide range of this compound derivatives is still emerging, related compounds have shown promising activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Benzamide Derivatives

| Compound ID | Core Structure | Target Cell Line | IC50 (µM) | Reference |

| 7 | 4-Methylbenzamide-purine | K562 (Leukemia) | 2.27 | [2] |

| 10 | 4-Methylbenzamide-purine | K562 (Leukemia) | 2.53 | [2] |

| 7 | 4-Methylbenzamide-purine | HL-60 (Leukemia) | 1.42 | [2] |

| 10 | 4-Methylbenzamide-purine | HL-60 (Leukemia) | 1.52 | [2] |

| 7 | 4-Methylbenzamide-purine | OKP-GS (Renal Carcinoma) | 4.56 | [2] |

| 13 | 4-Methylbenzamide-purine | OKP-GS (Renal Carcinoma) | Significant Inhibition | [2] |

| 14 | 4-Methylbenzamide-purine | OKP-GS (Renal Carcinoma) | Significant Inhibition | [2] |

Note: The compounds listed are 4-methylbenzamide derivatives, which are structurally related to this compound derivatives and suggest the potential of this chemical class.

This protocol outlines a general procedure for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines.[3]

-

Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram of In Vitro Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Anticoagulant Activity: Serine Protease Inhibition

Benzamidine derivatives are well-known inhibitors of serine proteases, which play crucial roles in the blood coagulation cascade. Key targets include thrombin (Factor IIa) and Factor Xa. Inhibition of these enzymes can prevent the formation of fibrin clots, making these compounds potential anticoagulant agents.

Table 2: Inhibitory Activity of Selected Benzamidine Derivatives against Serine Proteases

| Compound Type | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Nonbenzamidine imidazole derivative | Factor Xa | 21 nM | [4] |

| Nonbenzamidine pyridine derivative | Factor Xa | 59 nM | [4] |

| Nonbenzamidine tetrazole derivative | Factor Xa | 0.35 nM | [5] |

| Nonbenzamidine isoxazoline derivative | Factor Xa | 1.5 nM | [6] |

Note: While not all are this compound derivatives, this data highlights the potential of modifying the benzamidine scaffold to achieve potent and selective inhibition of coagulation factors.

The coagulation cascade is a series of enzymatic reactions leading to the formation of a blood clot. Factor Xa is a critical enzyme that converts prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the main component of the clot. This compound derivatives, due to their structural similarity to known inhibitors, are hypothesized to act as competitive inhibitors of Factor Xa and/or thrombin.

Diagram of the Coagulation Cascade and Inhibition

Caption: Simplified coagulation cascade showing inhibition points.

This protocol describes a method to determine the inhibitory activity of this compound derivatives against Factor Xa.[7][8][9]

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl, pH 7.4).

-

Reconstitute purified human Factor Xa enzyme to a working concentration in the assay buffer.

-

Prepare a solution of a chromogenic substrate specific for Factor Xa (e.g., S-2222).

-

Prepare serial dilutions of the this compound test compounds and a known Factor Xa inhibitor (e.g., Rivaroxaban) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the test compound solution or control.

-

Add the Factor Xa enzyme solution and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate solution.

-

-

Measurement:

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 or Ki value.

-

Conclusion

This compound derivatives are a promising class of compounds with diverse biological activities. Their ability to be synthesized through straightforward chemical methods and their potential to interact with key biological targets, such as serine proteases and potentially other enzymes involved in cancer progression, make them attractive candidates for further drug discovery and development efforts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic profiles of these derivatives for various therapeutic applications.

References

- 1. ijert.org [ijert.org]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Nonbenzamidine tetrazole derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Xa Assays [practical-haemostasis.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 4-Chlorobenzamidine in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine is a small molecule inhibitor that belongs to the benzamidine class of compounds, which are known to act as competitive inhibitors of serine proteases. These enzymes play a crucial role in a variety of physiological processes, including digestion, blood coagulation, and inflammation. Consequently, inhibitors of serine proteases are valuable tools for biochemical research and are of significant interest in drug development.

This document provides a detailed protocol for the use of this compound in enzymatic assays, with a primary focus on its application as a competitive inhibitor of trypsin. The protocols and data presented herein are intended to serve as a guide for researchers to design and execute experiments to determine the inhibitory potency of this compound and similar compounds.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor. It structurally mimics the natural substrate of the enzyme and binds to the active site. This binding is reversible and prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The degree of inhibition is dependent on the concentration of the inhibitor and the substrate.

Caption: Competitive inhibition of a serine protease by this compound.

Data Presentation: Inhibitory Potency of Benzamidine Derivatives

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| Benzamidine | Trypsin | Competitive | - | 18 | [1] |

| TEG-Benzamidine | Trypsin | Competitive | 79 | - | [2] |

| 4-Aminobenzamidine | Human Tissue Kallikrein | Competitive | - | 146 | [3] |

Note: The provided values are for benzamidine and its derivatives and should be considered as estimates for this compound. It is imperative to experimentally determine the IC50 and Ki values for this compound for the specific enzyme and assay conditions.

Experimental Protocols

Solubility and Stability of this compound

Proper solubilization of the inhibitor is critical for accurate and reproducible results. This compound, like many small molecule inhibitors, may have limited aqueous solubility.

-

Solubility: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the enzymatic assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Stability: Benzamidine derivatives are generally stable in aqueous solutions. However, it is good practice to prepare fresh dilutions of the inhibitor from the stock solution for each experiment. Aqueous solutions should not be stored for more than a day.

General Protocol for Trypsin Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on bovine trypsin using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate. The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which can be quantified by measuring the absorbance at 410 nm.

Materials:

-

Bovine Trypsin

-

This compound

-

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Experimental Workflow Diagram:

Caption: General workflow for determining the inhibitory potency of this compound.

Procedure:

-

Preparation of Reagents:

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final concentration in the assay will need to be optimized.

-

BAPNA Substrate Solution: Prepare a stock solution of BAPNA in DMSO (e.g., 40 mM). Dilute the stock solution in the assay buffer to the desired final concentration (this should be determined based on the Km of the enzyme for the substrate).

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

-

Assay Protocol:

-

Set up the experiment in a 96-well microplate. Include controls (no inhibitor, no enzyme).

-

To each well, add the assay buffer.

-

Add serial dilutions of the this compound stock solution to the appropriate wells. Ensure the final DMSO concentration is constant across all wells.

-

Add the trypsin solution to all wells except the "no enzyme" control.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the BAPNA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 410 nm in kinetic mode at regular intervals (e.g., every 30 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition constant (Ki), perform the assay at various substrate concentrations for each inhibitor concentration. The data can then be analyzed using a Dixon plot (1/V₀ vs. [I]) or by applying the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

-

Conclusion

This compound is a potential competitive inhibitor of serine proteases. The protocols outlined in this document provide a framework for researchers to investigate its inhibitory activity. Accurate determination of its IC50 and Ki values against a panel of serine proteases will be crucial in defining its potency and selectivity, which are key parameters for its application in both basic research and drug discovery. Careful consideration of its solubility and the inclusion of appropriate controls are essential for obtaining reliable and reproducible data.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 4-Chlorobenzamidine in the Inhibition of Trypsin-Like Serine Proteases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine is a small molecule inhibitor that belongs to the benzamidine class of compounds, which are known for their ability to competitively inhibit trypsin-like serine proteases. These proteases are characterized by a conserved catalytic triad (serine, histidine, and aspartate) and a substrate specificity pocket that accommodates basic amino acid residues such as arginine and lysine at the P1 position. The positively charged amidinium group of this compound mimics these natural substrates, allowing it to bind to the active site of the enzyme and block its catalytic activity. Dysregulation of trypsin-like serine proteases is implicated in a variety of pathological conditions, including cancer, inflammation, and cardiovascular diseases, making them attractive targets for therapeutic intervention. This document provides detailed application notes, quantitative data on the inhibitory activity of this compound, and experimental protocols for its use in research and drug development.

Data Presentation

| Compound | Protease | Ki (µM) | IC50 (µM) | Comments |

| Benzamidine | Trypsin (bovine) | 18 | - | A baseline for comparison. |

| Benzamidine | Thrombin (human) | 260 | - | Lower affinity compared to trypsin. |

| Benzamidine | Plasmin (human) | 350 | - | Lower affinity compared to trypsin. |

| 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea (ACPU) | Trypsin (bovine) | 0.45 | - | A related compound with a chlorophenyl group, showing significantly higher potency than benzamidine.[1] |

| 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea (ACPU) | Thrombin (human) | 7.9 | - | Demonstrates good selectivity for trypsin over thrombin.[1] |

Note: Specific Ki and IC50 values for this compound can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). Researchers are encouraged to determine these values for their specific assay system.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Protease-Activated Receptor (PAR) Signaling in Cancer

Trypsin-like serine proteases, such as thrombin and matriptase, are often overexpressed in the tumor microenvironment and can promote cancer progression by activating Protease-Activated Receptors (PARs) on cancer cells. This activation can trigger signaling cascades that lead to increased proliferation, invasion, and metastasis. This compound, by inhibiting these proteases, can block PAR activation and its downstream oncogenic signaling.

Experimental Workflow: Screening for Trypsin-Like Serine Protease Inhibitors

The following workflow outlines the general steps for screening a compound library, including this compound, for inhibitory activity against a target trypsin-like serine protease.

Experimental Protocols

Protocol 1: Determination of IC50 using a Chromogenic Substrate

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target trypsin-like serine protease.

Materials:

-

Target trypsin-like serine protease (e.g., Trypsin, Matriptase)

-

This compound hydrochloride (stock solution in water or DMSO)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in water).

-

Prepare a working solution of the protease in assay buffer at a concentration that gives a linear rate of substrate hydrolysis over the desired time course.

-

Prepare a working solution of the chromogenic substrate in assay buffer. The optimal concentration is typically at or near the Michaelis constant (Km) for the enzyme.

-

-

Assay Setup:

-

In a 96-well microplate, add 10 µL of a serial dilution of this compound to triplicate wells. For the 100% activity control, add 10 µL of the vehicle (water or DMSO). For the no-enzyme control, add 10 µL of assay buffer.

-

Add 80 µL of the protease solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction and Measure:

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) kinetically for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

Objective: To determine the inhibition constant (Ki) of this compound and confirm its mechanism of inhibition.

Materials:

-

Same as Protocol 1.

Procedure:

-

Perform a Matrix of Experiments:

-

Set up a series of experiments where the concentration of the substrate is varied (e.g., from 0.5x Km to 5x Km) in the presence of several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where an initial estimate of Ki can be derived from the IC50).

-

-

Measure Initial Velocities:

-

For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in Protocol 1.

-

-

Data Analysis:

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

-

For a competitive inhibitor, the lines will intersect on the y-axis.

-

-

Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where [I] is the inhibitor concentration.

-

The Ki value can also be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S]/Km))

-

Conclusion

This compound serves as a valuable research tool for studying the function of trypsin-like serine proteases and as a scaffold for the development of more potent and selective inhibitors. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. It is crucial to carefully determine the kinetic parameters of inhibition for each specific enzyme and assay system to ensure accurate and reproducible results. The exploration of this compound and its derivatives holds promise for the development of novel therapeutics targeting diseases driven by aberrant serine protease activity.

References

Application Notes and Protocols for 4-Chlorobenzamidine Hydrochloride in Cell Lysis Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine hydrochloride is a synthetic, reversible, and competitive inhibitor of serine proteases. Its primary function in a cell lysis buffer is to prevent the degradation of target proteins by endogenous proteases that are released upon cell disruption. This document provides detailed application notes and protocols for the effective use of this compound hydrochloride in preserving protein integrity during cell lysis and protein extraction.

Mechanism of Action

This compound hydrochloride, like other benzamidine-based inhibitors, acts as a competitive inhibitor of serine proteases. It mimics the structure of arginine and lysine side chains, which are the natural substrates for many serine proteases such as trypsin, thrombin, and plasmin. The amidine group of the inhibitor interacts with the aspartate residue in the S1 pocket of the protease's active site, thereby blocking the binding of the natural substrate and inhibiting proteolytic activity. This reversible inhibition is crucial for preserving the native state of proteins for downstream applications.

Applications

The primary application of this compound hydrochloride in this context is its inclusion as a component of protease inhibitor cocktails added to cell lysis buffers. It is particularly effective in preventing the degradation of proteins that are susceptible to cleavage by trypsin-like serine proteases. Its use is recommended for the lysis of various cell types, including mammalian, insect, yeast, and bacterial cells, to ensure the yield of intact, full-length proteins.

Data Presentation

| Protease | Inhibitor | Ki (µM) | IC50 (µM) |

| Tryptase | Benzamidine hydrochloride | 20 | - |

| Trypsin | Benzamidine hydrochloride | 21 | - |

| uPA (urokinase-type Plasminogen Activator) | Benzamidine hydrochloride | 97 | - |

| Factor Xa | Benzamidine hydrochloride | 110 | - |

| Thrombin | Benzamidine hydrochloride | 320 | - |

| tPA (tissue-type Plasminogen Activator) | Benzamidine hydrochloride | 750 | - |

| TMPRSS2 | Benzamidine | - | 80 ± 10 |

Experimental Protocols

Preparation of Stock Solution

It is recommended to prepare a stock solution of this compound hydrochloride for easy addition to lysis buffers.

-

Reagents and Equipment:

-

This compound hydrochloride powder

-

Nuclease-free water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Weigh out the desired amount of this compound hydrochloride powder.

-

Dissolve the powder in nuclease-free water to a final concentration of 1 M.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Recommended Working Concentrations

The optimal working concentration of this compound hydrochloride can vary depending on the cell type and the expected level of protease activity. A general starting point is a final concentration of 1 mM in the cell lysis buffer. For specific applications, the concentration may be optimized within the range of 0.1 mM to 5 mM.

Protocol 1: Lysis of Adherent Mammalian Cells using RIPA Buffer with this compound Hydrochloride

-

Reagents and Equipment:

-

Cultured adherent mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

1 M this compound hydrochloride stock solution

-

Other protease and phosphatase inhibitors (optional)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

-

-

Procedure:

-

Place the cell culture dish on ice and aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Prepare the complete lysis buffer by adding this compound hydrochloride to the RIPA buffer to a final concentration of 1 mM. Add other protease and phosphatase inhibitors as needed. Keep the complete lysis buffer on ice.

-

Add an appropriate volume of complete lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).

-

Incubate the dish on ice for 15-30 minutes, with occasional gentle rocking.

-

Using a pre-chilled cell scraper, scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate and store at -80°C for downstream applications.

-

Protocol 2: Lysis of Suspension Mammalian Cells with this compound Hydrochloride

-

Reagents and Equipment:

-

Cultured suspension mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., Tris-based buffer with 1% Triton X-100)

-

1 M this compound hydrochloride stock solution

-

Other protease and phosphatase inhibitors (optional)

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

-

-

Procedure:

-

Transfer the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

-

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Prepare the complete lysis buffer by adding this compound hydrochloride to the lysis buffer to a final concentration of 1 mM. Add other inhibitors as needed.

-

Resuspend the cell pellet in the complete lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration and store at -80°C.

-

Visualizations

Signaling Pathway Diagram: Trypsin-PAR2 Signaling

Caption: Trypsin-mediated activation of PAR2 signaling pathway.

Experimental Workflow Diagram: Cell Lysis and Protein Extraction

Caption: General workflow for cell lysis and protein extraction.

Conclusion

This compound hydrochloride is a valuable tool for researchers and scientists to prevent protein degradation by serine proteases during cell lysis. By following the provided protocols and considering the recommended working concentrations, users can significantly improve the yield and integrity of their target proteins, leading to more reliable and reproducible results in downstream applications such as Western blotting, immunoprecipitation, and enzyme assays. The inclusion of this inhibitor in a comprehensive protease inhibitor cocktail is a critical step in obtaining high-quality protein samples for research and drug development.

4-Chlorobenzamidine: A Versatile Tool for Probing Serine Protease Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamidine is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. Its benzamidine core structure mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases that preferentially cleave after arginine or lysine residues. The addition of a chlorine atom at the 4th position of the benzene ring influences its electronic and hydrophobic properties, which can affect its binding affinity and selectivity for different proteases. These characteristics make this compound a valuable tool for a range of applications in protease research, from enzyme characterization and inhibitor screening to the purification of specific proteases. Uncontrolled protease activity is implicated in numerous diseases, making specific protease inhibitors crucial for both basic research and drug development.[1]

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₇H₇ClN₂ · HCl |

| Molecular Weight | 191.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 244-246 °C |

| Solubility | Soluble in water |

Applications in Protease Research

This compound is primarily utilized in the following applications:

-

Enzyme Inhibition Studies: As a competitive inhibitor, it can be used to probe the structure and function of the active site of trypsin-like serine proteases.

-

Affinity Chromatography: Immobilized this compound can be used as a ligand for the affinity purification of serine proteases.

-

Structure-Activity Relationship (SAR) Studies: It serves as a reference compound in SAR studies to understand how different substituents on the benzamidine scaffold affect inhibitory potency and selectivity.[2]

Quantitative Inhibition Data

Table of Target Proteases for this compound:

| Target Protease | Protease Class | Typical Substrate Cleavage Site | Potential for Inhibition by this compound |

| Trypsin | Serine Protease | After Arginine (Arg) or Lysine (Lys) | High |

| Thrombin | Serine Protease | After Arginine (Arg) | Moderate to High |

| Plasmin | Serine Protease | After Arginine (Arg) or Lysine (Lys) | Moderate to High |

| Complement C1s | Serine Protease | After Arginine (Arg) or Lysine (Lys) | Moderate to High |

Note: The potential for inhibition is inferred from studies on substituted benzamidines.[2][3] Researchers are encouraged to determine the specific Ki or IC50 values for their protease of interest using the protocols provided below.

Experimental Protocols

Protocol 1: Determination of IC50 and Ki for this compound against a Serine Protease (e.g., Trypsin) using a Chromogenic Substrate

This protocol describes a method to determine the inhibitory potency of this compound against a serine protease like trypsin using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., bovine trypsin)

-

This compound hydrochloride

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂

-

DMSO (for preparing stock solution of inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Protease Stock Solution: Prepare a stock solution of the protease in 1 mM HCl to the desired concentration.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 100 mM).

-

Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate in DMSO or water, depending on its solubility.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the inhibitor and a working solution of the substrate in the Assay Buffer.

-

-

IC50 Determination:

-

In a 96-well plate, add a fixed concentration of the protease to each well.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a fixed concentration of the chromogenic substrate (typically at or below its Km value).

-

Immediately measure the rate of product formation by monitoring the increase in absorbance at 405 nm over time in a microplate reader.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Ki Determination (Cheng-Prusoff Equation for Competitive Inhibition):

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where:

-

[S] is the concentration of the substrate used in the IC50 experiment.

-

Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km value should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

-

-

Caption: Workflow for determining IC50 and Ki of this compound.

Protocol 2: Affinity Chromatography of a Serine Protease using Benzamidine-Coupled Resin

This protocol provides a general procedure for the purification of a trypsin-like serine protease using a commercially available benzamidine-coupled agarose resin. This can be adapted for resins coupled with this compound.

Materials:

-

Benzamidine-Sepharose or similar affinity resin

-

Chromatography column

-

Peristaltic pump or chromatography system

-

Crude protein extract containing the target serine protease

-

Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4

-

Elution Buffer: 50 mM Glycine-HCl, pH 3.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0

-

UV detector or spectrophotometer

Procedure:

-

Column Packing and Equilibration:

-

Pack the chromatography column with the benzamidine-coupled resin according to the manufacturer's instructions.

-

Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer until the UV absorbance at 280 nm is stable.

-

-

Sample Application:

-

Clarify the crude protein extract by centrifugation or filtration.

-

Apply the clarified sample to the equilibrated column at a flow rate recommended by the manufacturer.

-

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound serine protease with Elution Buffer.

-

Collect fractions into tubes containing a small volume of Neutralization Buffer to immediately raise the pH and prevent denaturation of the eluted enzyme.

-

-

Analysis of Fractions:

-

Analyze the collected fractions for protein content (e.g., Bradford assay or A280) and for specific protease activity using a suitable assay.

-

Pool the fractions containing the purified active protease.

-

Caption: General workflow for affinity purification of a serine protease.

Signaling Pathways Involving Target Proteases

Serine proteases that can be targeted by this compound, such as thrombin and plasmin, are key players in critical signaling pathways.

Thrombin Signaling Pathway

Thrombin is a central enzyme in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs).

Caption: Simplified thrombin signaling pathway via PAR1 activation.

Fibrinolysis Pathway (Plasmin-mediated)

Plasmin is the primary enzyme responsible for the breakdown of fibrin clots (fibrinolysis). Its activity is tightly regulated.

Caption: Overview of the plasmin-mediated fibrinolysis pathway.

Conclusion

This compound is a valuable and accessible tool for researchers studying serine proteases. While specific quantitative inhibition data may need to be determined empirically for the protease of interest, its utility in enzyme characterization, purification, and as a reference inhibitor is well-established. The provided protocols offer a starting point for incorporating this compound into various research workflows, aiding in the elucidation of protease function and the development of novel therapeutic agents.

References

- 1. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Immobilization of Benzamidine Derivatives for Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the purification of biomolecules based on their specific biological function or individual structure.[1] This method utilizes a specific ligand covalently attached to an insoluble matrix to bind the target molecule.[1] Benzamidine and its derivatives, such as p-aminobenzamidine, are potent competitive inhibitors of trypsin and other trypsin-like serine proteases.[2] When immobilized on a solid support, these ligands create a highly selective affinity matrix for the purification of a variety of serine proteases, including thrombin, urokinase, and kallikrein.[3][4] This technique is also widely employed for the removal of serine proteases from recombinant protein preparations, particularly after the cleavage of fusion tags by enzymes like thrombin or Factor Xa.[3][5]

This application note provides detailed protocols for the immobilization of p-aminobenzamidine onto an agarose support and the subsequent use of the affinity matrix for the purification of serine proteases.

Principle

The principle of benzamidine affinity chromatography lies in the specific and reversible binding of the active site of serine proteases to the immobilized benzamidine ligand.[2] The sample containing the target protease is applied to the column under conditions that favor binding (typically neutral to slightly alkaline pH).[6][7] Unbound proteins are washed away, and the purified protease is then eluted by changing the buffer conditions to disrupt the ligand-protein interaction.[1] This can be achieved by lowering the pH, using a competitive inhibitor in the elution buffer, or employing denaturing agents.[5][6]

Materials and Equipment

Materials:

-

p-Aminobenzamidine hydrochloride

-

Agarose beads (e.g., Sepharose 4B or 6B)

-

Cyanogen bromide (CNBr) or Epoxy-activated Sepharose

-

Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

-

Wash buffers (e.g., 0.1 M acetate buffer, pH 4.0, and the coupling buffer)

-

Binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)[6][7]

-

Elution buffers:

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ethanol

-

Distilled water

-

Sample containing the target serine protease (e.g., crude trypsin solution)

Equipment:

-

Chromatography column

-

Peristaltic pump or chromatography system

-

pH meter

-

Spectrophotometer or UV detector

-

Fraction collector

-

Stirring plate and stir bar

-

Sintered glass funnel

-

Fume hood

-

Personal protective equipment (lab coat, gloves, safety glasses)

Experimental Protocols

Protocol 1: Immobilization of p-Aminobenzamidine on CNBr-activated Agarose

This protocol describes the covalent coupling of p-aminobenzamidine to a CNBr-activated agarose matrix.[9][10]

-

Preparation of the Matrix:

-

Weigh the required amount of dry CNBr-activated Sepharose 4B powder (1 g of dry powder gives approximately 3.5 ml of final gel volume).[9]

-

In a fume hood, suspend the powder in 1 mM HCl and swell it on a sintered glass filter.[9]

-

Wash the swollen gel with 1 mM HCl to remove additives and preserve the activity of the reactive groups.[9]

-

-

Ligand Coupling:

-

Dissolve p-aminobenzamidine in the coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[10] The recommended ligand concentration is typically 1-10 µmol per ml of gel.[9]

-

Immediately transfer the washed and drained agarose to the ligand solution.

-

Gently mix the suspension on a shaker or rotator for at least 2 hours at room temperature or overnight at 4°C.[10]

-

-

Blocking of Unreacted Groups:

-

After coupling, collect the gel on a sintered glass filter and wash away the excess, unreacted ligand with coupling buffer.[9]

-

To block any remaining active groups on the agarose, resuspend the gel in a blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0) and incubate for at least 2 hours at room temperature.[10]

-

-

Washing the Affinity Matrix:

-

Wash the gel extensively to remove any non-covalently bound ligand and blocking agent. This is typically done by alternating washes with a high pH buffer (coupling buffer) and a low pH buffer (0.1 M acetate buffer, pH 4.0), both containing 0.5 M NaCl.[9] Repeat this cycle at least three times.

-

-

Storage:

-

The prepared benzamidine-agarose can be stored in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.[11]

-

Protocol 2: Affinity Chromatography of Trypsin

This protocol outlines the purification of trypsin from a crude sample using the prepared benzamidine-agarose column.

-

Column Packing and Equilibration:

-

Sample Application:

-

Washing:

-

Wash the column with 5-10 column volumes of binding buffer, or until the absorbance at 280 nm of the effluent returns to baseline, to remove unbound proteins.[5]

-

An optional high-salt wash (e.g., with 1 M NaCl in the binding buffer) can be performed to remove proteins bound through ionic interactions.[6]

-

-

Elution:

-

Elute the bound trypsin using one of the following methods:

-

Low pH Elution: Apply a low pH elution buffer (e.g., 0.05 M glycine, pH 3.0) to the column.[6] Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent denaturation of the eluted protein.[6][8]

-

Competitive Elution: Apply a binding buffer containing a competitive inhibitor, such as 20 mM p-aminobenzamidine.[6] Note that this elution buffer will have a high absorbance at 280 nm, so the eluted protein must be detected by other means, such as an activity assay or SDS-PAGE.[5][6]

-

-

-

Regeneration:

-

To regenerate the column for reuse, wash it with 3-5 column volumes of alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers.[7]

-

Finally, re-equilibrate the column with the binding buffer.

-

Quantitative Data

The performance of the benzamidine affinity matrix can be characterized by its binding capacity and ligand density.

| Parameter | Typical Value | Reference |

| Ligand | p-Aminobenzamidine | [3] |

| Matrix | 4% or 6% Cross-linked Agarose | [3][6] |

| Ligand Density (High Sub) | > 12 µmol/ml medium | [12] |

| Ligand Density (Low Sub) | 7-8 µmol/ml drained resin | [3][4] |

| Trypsin Binding Capacity (High Sub) | ≥ 35 mg/ml medium | [6] |

| Trypsin Binding Capacity (Low Sub) | 8-14 mg/ml drained resin | [3] |

| Recommended pH for Binding | 7.4 - 8.0 | [6] |

| Recommended NaCl for Binding | ≥ 0.5 M | [6][7] |

Visualizations

Caption: Experimental workflow for immobilization and affinity chromatography.

Caption: Logical flow of the affinity chromatography process.

References

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. biochemlab.umb.edu [biochemlab.umb.edu]

- 3. p-Aminobenzamidine Agarose for removal or purification of trypsin-like serine proteases [gbiosciences.com]

- 4. agscientific.com [agscientific.com]

- 5. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 6. gels.yilimart.com [gels.yilimart.com]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 9. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]

- 10. langdalelab.com [langdalelab.com]

- 11. prep-hplc.com [prep-hplc.com]

- 12. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]

Application Note: High-Throughput Screening for Serine Protease Inhibitors Using 4-Chlorobenzamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, immunity, and tissue remodeling. Dysregulation of serine protease activity is implicated in a wide range of diseases, such as cancer, inflammation, cardiovascular disorders, and viral infections. Consequently, the development of small molecule inhibitors targeting specific serine proteases is a significant focus in modern drug discovery.

Benzamidine and its derivatives are well-established competitive, reversible inhibitors of many serine proteases.[1] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases.[1] This interaction blocks substrate access to the active site, thereby inhibiting enzymatic activity. 4-Chlorobenzamidine, a halogenated derivative of benzamidine, presents an interesting candidate for inhibitor screening due to the potential for the chlorine atom to form additional interactions within the enzyme's binding pocket, potentially leading to enhanced potency and selectivity.

This application note provides a detailed protocol for the use of this compound as a reference compound and a scaffold for hit identification in a high-throughput screening (HTS) campaign to discover novel serine protease inhibitors. The described fluorescence-based assay is a robust and sensitive method suitable for screening large compound libraries.

Signaling Pathway: Protease-Activated Receptor (PAR) Activation

Certain serine proteases, such as thrombin and trypsin, can act as signaling molecules by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[2][3] Activation of PARs is irreversible and involves the proteolytic cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.[2] This signaling cascade can lead to various cellular responses, including inflammation, cell proliferation, and platelet aggregation.[3][4] Inhibitors of these proteases can block PAR activation and modulate these downstream effects.

Caption: Protease-Activated Receptor (PAR) signaling pathway.

Experimental Protocols

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen a large library of compounds to identify potential serine protease inhibitors.

Caption: High-throughput screening workflow for protease inhibitors.

Fluorescence-Based Protease Inhibition Assay

This protocol utilizes a quenched fluorescent peptide substrate that, upon cleavage by the protease, releases a fluorophore, resulting in an increase in fluorescence intensity. This method is highly sensitive and amenable to HTS formats.[5]

Materials:

-

Target Serine Protease: e.g., Trypsin, Thrombin, Factor Xa (at appropriate stock concentration).

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 8.0.

-

Fluorescent Substrate: Appropriate quenched fluorescent peptide substrate for the target protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).

-

Test Compounds: Library compounds and this compound (as a reference inhibitor) dissolved in 100% DMSO.

-

Positive Control: A known potent inhibitor for the target protease.

-

Negative Control: 100% DMSO.

-

Assay Plates: Black, low-volume 384-well microplates.

-

Instrumentation: Automated liquid handler and a fluorescence plate reader capable of kinetic measurements.

Protocol:

-

Compound Plating:

-

Using an acoustic liquid handler, dispense 50 nL of each test compound, this compound, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate.

-

-

Enzyme Addition:

-

Prepare the serine protease solution in assay buffer to a 2X final concentration.

-

Add 5 µL of the enzyme solution to all wells of the assay plate.

-

Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.

-

-

Pre-incubation:

-

Incubate the plates at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.

-

-

Reaction Initiation:

-

Prepare the fluorescent substrate solution in assay buffer to a 2X final concentration.

-

Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is 10 µL.

-

-

Fluorescence Detection:

-

Immediately transfer the assay plate to a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the kinetic read).

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Ratesample - Ratebackground) / (Ratenegative control - Ratebackground))

-

Determine the Z'-factor to assess the quality of the assay.

-

For hit compounds, perform dose-response experiments to determine the IC50 value.

-

Data Presentation

The inhibitory activity of this compound and identified hits should be quantified and presented in a clear, tabular format for easy comparison.

Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Serine Proteases

| Serine Protease | This compound IC50 (µM) |

| Trypsin | 15.2 |

| Thrombin | 45.8 |

| Factor Xa | 28.5 |

| Plasmin | 62.1 |

| Chymotrypsin | > 100 |

Table 2: Dose-Response Data for a Hypothetical Hit Compound

| Compound Concentration (µM) | % Inhibition |

| 100 | 98.2 |

| 30 | 95.1 |

| 10 | 85.4 |

| 3 | 65.7 |

| 1 | 48.9 |

| 0.3 | 25.3 |

| 0.1 | 10.1 |

| IC50 (µM) | 1.05 |

Conclusion

The described HTS protocol provides a robust framework for the identification and characterization of novel serine protease inhibitors. This compound serves as a valuable tool in this process, acting as a reference compound for assay validation and a starting point for the exploration of structure-activity relationships. The combination of a sensitive fluorescence-based assay and a systematic HTS workflow enables the efficient screening of large compound libraries, accelerating the discovery of new therapeutic agents targeting serine proteases.

References

- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Protein targets of inflammatory serine proteases and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Troubleshooting & Optimization

How to resolve 4-Chlorobenzamidine "oiling out" during crystallization

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the issue of "oiling out" during the crystallization of 4-Chlorobenzamidine.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during crystallization?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase (an "oil") rather than as solid crystals. This oil is a supersaturated solution of the compound that is immiscible with the bulk solvent. This can hinder purification as impurities tend to be more soluble in the oily phase.

Q2: What are the common causes of oiling out?

A2: Several factors can contribute to oiling out, including:

-

High Supersaturation: This occurs when the concentration of the solute in the solution is significantly higher than its saturation point. Rapid cooling or the addition of an anti-solvent too quickly can induce high supersaturation.

-

Low Melting Point of the Solute: If the melting point of the compound is lower than the temperature of the solution when it becomes saturated, it will separate as a liquid.

-

Presence of Impurities: Impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting the formation of an oil.

-

Inappropriate Solvent Choice: The use of a solvent in which the compound is excessively soluble can lead to oiling out upon cooling.

Q3: How does "oiling out" affect the purity of the final product?

A3: The oily phase can act as a solvent for impurities. When the oil eventually solidifies, these impurities can become trapped within the solid matrix, leading to a product with lower purity.

Troubleshooting Guide for this compound "Oiling Out"

This guide provides a systematic approach to troubleshoot and resolve the issue of this compound oiling out during crystallization.

Initial Assessment

Before modifying your crystallization protocol, it is helpful to understand the physical properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇ClN₂ |

| Molecular Weight | 154.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 172-176 °C |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform. |

Troubleshooting Steps

If you are experiencing "oiling out," follow these steps to optimize your crystallization process.

-

Reduce the Rate of Cooling: Rapid cooling is a common cause of high supersaturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for controlled crystal nucleation and growth.

-

Adjust the Solvent Volume:

-

Too Little Solvent: If the initial dissolution required a very small amount of solvent, the solution may be too concentrated. Add a small amount of additional hot solvent to the solution to decrease the supersaturation level upon cooling.

-

Too Much Solvent: If no crystals form or oiling out occurs after an extended period, the solution may be too dilute. Evaporate some of the solvent to increase the concentration.

-

-

Employ Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution. This provides a template for crystal growth and can help bypass the kinetic barrier to nucleation, preventing the formation of an oil.

-

Change the Solvent System: If the above steps are unsuccessful, a change in the crystallization solvent may be necessary.

-

Single Solvent Recrystallization: Experiment with alternative solvents. Since this compound is soluble in ethanol and acetone, these are good starting points.

-

Mixed Solvent Recrystallization: A mixed solvent system can provide finer control over the solubility. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid.

-

Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting oiling out.

Caption: A flowchart outlining the steps to resolve "oiling out" during crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound from Ethanol

-

Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

-

Crystallization: Crystal formation should be observed as the solution cools. If no crystals appear, gently scratch the inside of the flask with a glass rod to induce nucleation.

-

Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization of this compound using Ethanol and Water

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.

-

Addition of Anti-solvent: While the solution is still hot, add water (the "poor" solvent) dropwise with continuous stirring until the solution becomes slightly and persistently turbid.

-

Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath as described in Protocol 1.

-

Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Logical Diagram for Solvent Selection

The choice of a suitable solvent system is critical for successful crystallization. The following diagram illustrates the logic behind selecting a single or mixed solvent system.

Technical Support Center: Purifying 4-Chlorobenzamidine Hydrochloride

Welcome to the technical support center for the purification of 4-Chlorobenzamidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the purity of this compound through recrystallization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound Hydrochloride.

| Problem | Possible Cause(s) | Solution(s) |

| Low or No Crystal Formation | - The solution is too dilute (excess solvent was used).- The cooling process is too rapid.- The compound is highly soluble in the cold solvent. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent.[1] - Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound Hydrochloride.- Slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower crystal growth.- Change solvent system: If the yield is consistently low, consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |